(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methanol
Overview
Description
(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methanol: is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol It is characterized by the presence of a cyclobutyl group attached to a 1,2,4-oxadiazole ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanecarboxylic acid hydrazide with an appropriate nitrile oxide to form the 1,2,4-oxadiazole ring. The resulting intermediate is then subjected to reduction to yield the desired methanol derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: (5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
Chemistry: (5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methanol is used as a building block in organic synthesis.
Biology and Medicine: In biological research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is explored for its potential use in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of (5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methanol involves its interaction with specific molecular targets. The oxadiazole ring is known to exhibit various biological activities, including enzyme inhibition and receptor modulation. The cyclobutyl group may enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
- 5-Cyclobutyl-1,3,4-oxadiazol-2-ol
- 3-Ethyl-1,2,4-oxadiazol-5-ol
- 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-ol
- 5-Cyclobutyl-1,3,4-oxadiazol-2-amine
Uniqueness: (5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methanol is unique due to the presence of the methanol group, which imparts distinct chemical reactivity and potential biological activity. The cyclobutyl group also contributes to its unique structural and functional properties compared to other oxadiazole derivatives .
Biological Activity
(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The oxadiazole ring system is known for its diverse pharmacological properties, including enzyme inhibition and receptor modulation. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications in various fields.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxadiazole moiety is known to exhibit various biological activities, including:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation: It can modulate the activity of various receptors, potentially influencing signaling pathways.
The cyclobutyl group enhances binding affinity and selectivity towards these targets, making it a promising candidate for drug development .
Antiviral Activity
Recent studies have indicated that compounds similar to this compound possess antiviral properties. For instance, a related oxadiazole derivative demonstrated moderate anti-HCV activity with an EC50 value of 0.66 µM . This suggests that this compound could be explored for similar antiviral applications.
Antimicrobial Activity
Research has shown that oxadiazole derivatives exhibit antimicrobial properties against various pathogens. In particular, compounds containing the oxadiazole ring have demonstrated effectiveness against both gram-positive and gram-negative bacteria. The potential for this compound to act as an antimicrobial agent warrants further investigation.
Insecticidal and Fungicidal Properties
Recent findings suggest that oxadiazole derivatives can exhibit insecticidal and fungicidal activities. For example, certain derivatives showed over 90% lethality against Tetranychus cinnabarinus, indicating potential agricultural applications . The exploration of this compound in this context could lead to the development of new agrochemicals.
Comparative Analysis with Related Compounds
Compound Name | Biological Activity | EC50/IC50 Values |
---|---|---|
This compound | Antiviral | TBD |
5-Cyclobutyl-1,3,4-oxadiazol-2-amino | Antiviral | EC50 = 0.66 µM |
4-[3-[1-(4-Fluorophenyl)cyclobutyl]-1,2,4-oxadiazol] | Antimicrobial/Insecticidal | IC50 = TBD |
Case Studies
Several case studies have highlighted the potential of oxadiazole derivatives in drug discovery:
- Antiviral Development: A study focused on the optimization of oxadiazole derivatives led to the identification of compounds with enhanced anti-HCV activity. These findings underscore the importance of structural modifications in improving biological efficacy .
- Agricultural Applications: Research on oxadiazole-based compounds revealed significant insecticidal properties against agricultural pests. This opens avenues for developing environmentally friendly pest control agents .
Properties
IUPAC Name |
(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c10-4-6-8-7(11-9-6)5-2-1-3-5/h5,10H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAMUGSDYPGXST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC(=NO2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650913 | |
Record name | (5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915925-42-7 | |
Record name | (5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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